Sodium vinbarbital

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

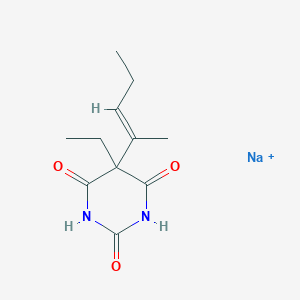

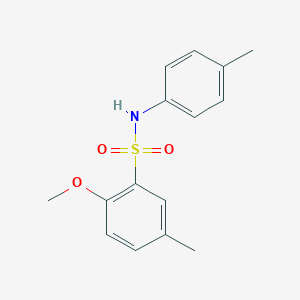

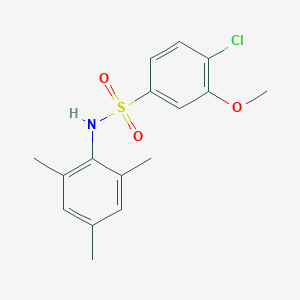

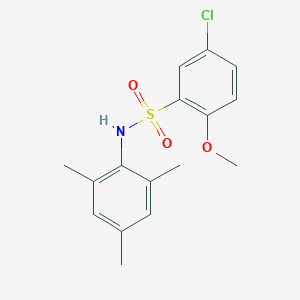

Sodium vinbarbital is a chemical compound that belongs to the barbiturate family. It is a white crystalline powder that is soluble in water and alcohol. Sodium vinbarbital is synthesized by reacting barbituric acid with sodium ethoxide. It has been widely used in scientific research due to its sedative and hypnotic effects.

作用机制

Sodium vinbarbital acts on the GABA-A receptor, which is a ligand-gated ion channel. It enhances the activity of GABA, which is an inhibitory neurotransmitter. This leads to an increase in chloride ion influx and hyperpolarization of the neuron. Sodium vinbarbital also inhibits the activity of glutamate, which is an excitatory neurotransmitter. This leads to a decrease in calcium ion influx and depolarization of the neuron.

Biochemical and Physiological Effects

Sodium vinbarbital has several biochemical and physiological effects. It induces sedation, hypnosis, and anesthesia. It also has anticonvulsant and muscle-relaxing effects. Sodium vinbarbital can decrease the metabolic rate and oxygen consumption. It can also decrease the cerebral blood flow and intracranial pressure.

实验室实验的优点和局限性

Sodium vinbarbital has several advantages for lab experiments. It has a fast onset of action and a short duration of action. It is also easy to administer and has a predictable effect. Sodium vinbarbital can be used in a wide range of animal models and in vitro experiments.

However, sodium vinbarbital also has some limitations for lab experiments. It can cause respiratory depression and cardiovascular depression. It can also interfere with the immune system and alter the inflammatory response. Sodium vinbarbital can also have a cumulative effect, which can lead to overdose and toxicity.

未来方向

There are several future directions for sodium vinbarbital research. One direction is to investigate its effects on the immune system and inflammatory response. Another direction is to develop new formulations and delivery methods to improve its efficacy and safety. Sodium vinbarbital can also be used in combination with other drugs to enhance its therapeutic effects. Finally, sodium vinbarbital can be used to study the molecular mechanisms of sleep and anesthesia.

Conclusion

In conclusion, sodium vinbarbital is a chemical compound that has been widely used in scientific research due to its sedative and hypnotic effects. It is synthesized by reacting barbituric acid with sodium ethoxide. Sodium vinbarbital acts on the GABA-A receptor and has several biochemical and physiological effects. It has advantages and limitations for lab experiments. There are several future directions for sodium vinbarbital research, including investigating its effects on the immune system and inflammatory response, developing new formulations and delivery methods, and studying the molecular mechanisms of sleep and anesthesia.

合成方法

Sodium vinbarbital is synthesized by reacting barbituric acid with sodium ethoxide. The reaction takes place in anhydrous ethanol under reflux conditions. The product is obtained by filtration and recrystallization from water. The yield of the reaction is around 70%.

科学研究应用

Sodium vinbarbital has been widely used in scientific research due to its sedative and hypnotic effects. It has been used as an anesthetic agent in animal studies and in vitro experiments. Sodium vinbarbital has also been used to induce sleep in sleep studies and to treat epilepsy in animal models.

属性

CAS 编号 |

125-44-0 |

|---|---|

分子式 |

C11H16N2NaO3+ |

分子量 |

247.25 g/mol |

IUPAC 名称 |

sodium;5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H16N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16);/q;+1/b7-6+; |

InChI 键 |

OQLZQQCXUHKXAD-UHDJGPCESA-N |

手性 SMILES |

CC/C=C(\C)/C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |

SMILES |

CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC.[Na+] |

规范 SMILES |

CCC=C(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)